6-bromo-4-chloro-9H-pyrimido[4,5-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-chloro-9H-pyrimido[4,5-b]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by the presence of bromine and chlorine atoms attached to the indole and pyrimidine rings, respectively. The indole nucleus is a significant structural motif in many natural products and pharmaceuticals, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-9H-pyrimido[4,5-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole-3-carboxaldehyde with benzaldehyde in the presence of ammonium iodide and iodine as a catalyst under an oxygen atmosphere . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to ensure the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-chloro-9H-pyrimido[4,5-b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The indole and pyrimidine rings can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-bromo-4-chloro-9H-pyrimido[4,5-b]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-9H-pyrimido[4,5-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-bromo-9H-pyrimido[4,5-b]indole: A closely related compound with similar structural features.
4-chloro-6-bromo-9H-pyrimido[4,5-b]indole: Another isomer with the same molecular formula but different arrangement of atoms.
9H-pyrimido[4,5-b]indole derivatives: Various derivatives with different substituents on the indole and pyrimidine rings.
Uniqueness
6-bromo-4-chloro-9H-pyrimido[4,5-b]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms provides opportunities for further functionalization and derivatization, making it a versatile compound for research and development.
Properties
CAS No. |
2422124-85-2 |
---|---|
Molecular Formula |
C10H5BrClN3 |
Molecular Weight |
282.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.